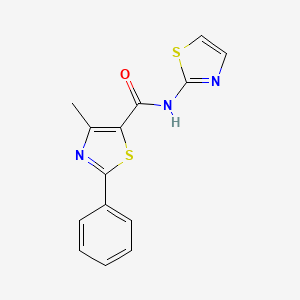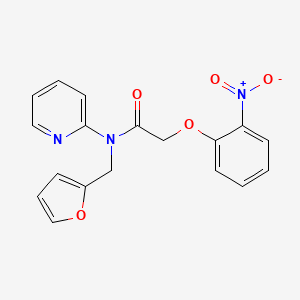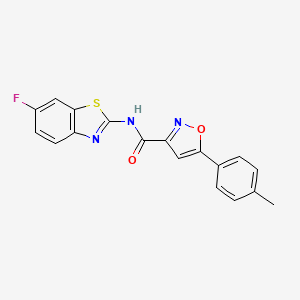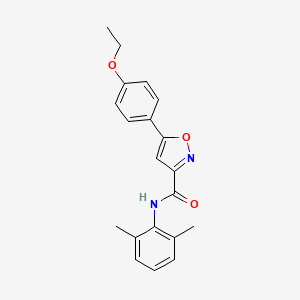![molecular formula C19H22BrNO5S B14986796 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B14986796.png)
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromofuran ring, a dioxidotetrahydrothiophene moiety, and an ethylphenoxyacetamide group. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and dioxidotetrahydrothiophene intermediates. These intermediates are then coupled with the ethylphenoxyacetamide group under specific reaction conditions. Common reagents used in these reactions include bromine, furan, thiophene, and ethylphenol derivatives. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran and thiophene moieties can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the dioxidotetrahydrothiophene ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield a furanone derivative, while reduction of the dioxidotetrahydrothiophene ring may produce a thiol derivative.
科学的研究の応用
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromofuran and dioxidotetrahydrothiophene moieties may interact with enzymes or receptors, modulating their activity. The ethylphenoxyacetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-4-(1,3,4-oxadiazol-2-yl)aniline
- N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is unique due to its combination of a bromofuran ring, a dioxidotetrahydrothiophene moiety, and an ethylphenoxyacetamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
特性
分子式 |
C19H22BrNO5S |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-2-14-3-5-16(6-4-14)25-12-19(22)21(11-17-7-8-18(20)26-17)15-9-10-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3 |
InChIキー |
SIJGPWKXJYWRLK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B14986715.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14986724.png)



![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14986752.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14986760.png)
![2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14986765.png)
![2-(4-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14986766.png)

![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B14986779.png)

![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14986789.png)
![5-[1-hydroxy-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986806.png)
